4-Phenoxybutyryl chloride
Overview
Description
4-Phenoxybutyryl chloride is a chemical compound that can be synthesized and utilized in various chemical reactions and processes. It is related to the field of polyhydroxyalkanoates (PHAs), specifically those containing 4-hydroxybutyrate (4HB) units, which are of interest due to their biocompatibility and potential biomedical applications . The compound is also relevant in the context of polymer chemistry, where it can be used to modify the properties of polymers such as polyisobutylene .
Synthesis Analysis
The synthesis of related compounds, such as methyl-4-(4-phenoxy) phenoxybutyrate, involves the reaction of 4-phenoxyphenol with methyl-γ-chlorobutyrate, which can be obtained from γ-butyrolactone in the presence of anhydrous sodium carbonate as a catalyst . The reaction conditions, such as temperature, time, and molar ratio of reactants, are critical for optimizing yield. For the synthesis of methyl-4-(4-phenoxy) phenoxybutyrate, optimal conditions include a reaction temperature of 95°C, a reaction time of 4 hours, and a molar ratio of 1:1.15, resulting in a yield of up to 82% .
Molecular Structure Analysis
The molecular structure of compounds related to 4-phenoxybutyryl chloride can be characterized using various spectroscopic techniques. For instance, the structure of synthesized polymers containing 4HB units can be analyzed using 1H and 13C NMR spectroscopy . These techniques provide insights into the molecular architecture and the presence of specific functional groups, such as the phenoxy moiety and the butyrate chain.
Chemical Reactions Analysis
4-Phenoxybutyryl chloride can participate in various chemical reactions. For example, phenoxyalkyl acrylates and methacrylates, which can be synthesized from reactions involving phenoxy moieties, have been studied as capping agents for living carbocationic polymerization of isobutylene . The quenching reactions with these compounds result in polymers with specific chain-end functionalities. Additionally, oxidative polymerization of 4-phenoxyphenol, a related compound, can be catalyzed by tyrosinase model complexes to produce poly(1,4-phenylene oxide), demonstrating the potential for regioselective synthesis of polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing 4HB units, such as their mechanical and thermal properties, can be significantly influenced by the molecular weight and composition of the polymer . For instance, the degree of crystallinity and the melting and crystallization temperatures of these polymers can be altered by varying the 4HB content . The mechanical properties, such as elongation at break, are also affected by the presence of 4HB units, with copolymers containing 4HB showing enhanced elongation compared to poly(3-hydroxybutyrate) . The biocompatibility of these materials is another important property, as demonstrated by their non-toxic effect on mouse fibroblast cells .
Scientific Research Applications
Synthesis and Characterization of Polymers
4-Phenoxybutyryl chloride is used in the synthesis and characterization of various polymers. For instance, it is utilized in the creation of polymeric hydrogels, which are studied for their drug release properties (Arun & Reddy, 2005). These hydrogels have potential applications in biomedical fields, particularly in controlled drug delivery systems.
Catalysis and Polymerization
The compound plays a significant role in catalysis and polymerization processes. In the context of atom transfer polymerization, phenolic esters derived from 4-Phenoxybutyryl chloride have been shown to be effective initiators (Haddleton & Waterson, 1999). This application is crucial in the development of polymers with specific properties for industrial use.
Analytical Chemistry and Detection Methods
In analytical chemistry, derivatives of 4-Phenoxybutyryl chloride are used for identifying and quantifying substances. For instance, in gas chromatography-mass spectrometry, derivatives like 4-carbethoxyhexafluorobutyryl chloride have been used for the analysis of urinary phenols (Dasgupta, Blackwell, & Burns, 1997). This is particularly significant in environmental monitoring and health diagnostics.
Protection of Functional Groups in Chemistry
4-Phenoxybutyryl chloride is also used in the protection of functional groups in chemical synthesis. For example, 4-azidobutyryl esters, formed from hydroxyl compounds and 4-azidobutyryl chloride, have shown effectiveness in regenerating free hydroxyl groups (Kusumoto, Sakai, & Shiba, 1986). This application is essential in complex organic syntheses where selective protection and deprotection of groups are required.
Membrane Synthesis for Drug Delivery Systems
4-Phenoxybutyryl chloride is instrumental in the development of copolymer membranes for drug delivery. A study demonstrated the synthesis of a copolymer membrane using this compound for controlled drug release in transdermal systems (Zhan, Chen, Tang, & Mao, 2007). This highlights its importance in pharmaceutical applications, particularly in developing new drug delivery technologies.
properties
IUPAC Name |
4-phenoxybutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRFDTUTMLVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199390 | |
Record name | 4-Phenoxybutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybutyryl chloride | |
CAS RN |
5139-89-9 | |
Record name | 4-Phenoxybutanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5139-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenoxybutyryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005139899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenoxybutyryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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